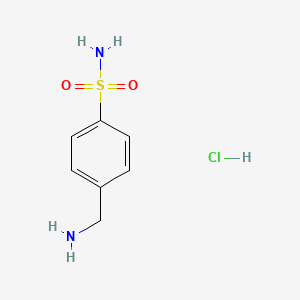
(E)-3-(1H-Pyrrol-2-YL)acrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(E)-3-(1H-Pyrrol-2-YL)acrylic acid” can be achieved through the Knoevenagel–Döbner condensation with malonic acid . The reaction mixture is heated in an oil bath at 100–120°C for 2–5 hours until the release of CO2 stops . The yields of the acrylic acids vary within a wide range and depend on the nature of the substituent in the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrole ring attached to an acrylic acid moiety . The exact structure can be further analyzed using various spectroscopic techniques.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C7H7NO2 and it has a molecular weight of 137.14 g/mol. Further physical and chemical properties can be determined through specific experimental procedures.Applications De Recherche Scientifique
Photophysical Properties
(E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, a related compound to (E)-3-(1H-Pyrrol-2-yl)acrylic acid, exhibits significant photophysical properties. It demonstrates dual emission in certain solvents, which is highly sensitive to solvent polarity and fluoride ion. This attribute is largely due to the excited-state intramolecular proton transfer process it undergoes (Guo, Chen, & Duan, 2012).
Material Synthesis and Structure
(E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole, structurally similar to this compound, have been used to synthesize two-dimensional polymeric structures under solvothermal conditions. These structures feature helical chains connected to metal elements, showing the potential for intricate molecular engineering (Zhao, Li, Kang, & Wen, 2016).
Polymer Studies
Poly(3-thiophene-3-yl acrylic acid), a derivative of this compound, has been extensively studied, revealing valuable insights into its structural and electronic properties. Quantum chemical calculations on small oligomers suggest a model with head-to-tail polymer linkages and trans-conformation of the acrylic acid side group. This model aids in predicting the lowest transition energy of an infinite polymer chain (Bertran et al., 2008).
Photomechanical Properties
(E)-3-(Anthracen-9-yl)acrylic acid, related to this compound, demonstrates strong photomechanical responses in crystal form. Its microcrystalline form is challenging to grow but can be achieved through specific chemical reactions. This application illustrates the material's potential in photomechanical applications (Al‐Kaysi et al., 2015).
Corrosion Inhibition
(E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, structurally similar to this compound, has been utilized to create self-assembled films on iron surfaces. These films exhibit notable protective abilities against iron corrosion, highlighting a significant application in materials science and engineering (Zhang, Chen, Li, & Le, 2009).
Solar Energy Conversion
The conversion of solar energy into electrical energy is another application where derivatives of this compound have been explored. Organic dyes with a conjugated chain containing cyano acrylic acid have been investigated as sensitizers for nanocrystalline TiO2 solar cells, demonstrating promising results (Qin et al., 2007).
Hydrogel Applications
Polyacrylamide hydrogels functionalized with N-hydroxysuccinimide, which involve acrylic acid as a key component, have been developed for cell mechanobiology research. This showcases the potential of this compound derivatives in biomedical engineering and tissue engineering (Poellmann & Wagoner Johnson, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYGTWMJKVNQNY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49653-15-8 | |
| Record name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)

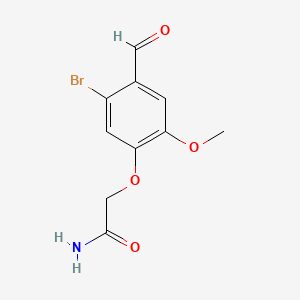
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)
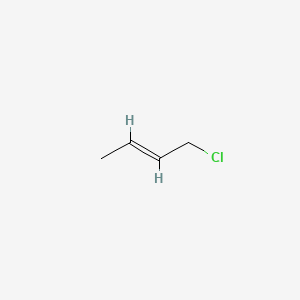
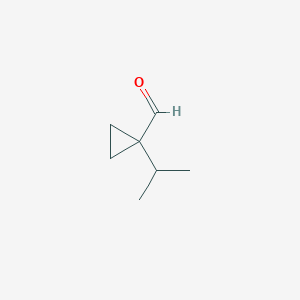
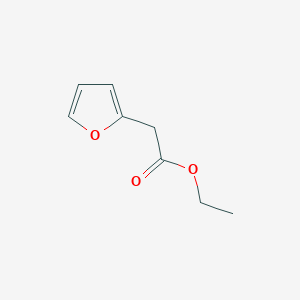





![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)
